2-Ethoxyethyl chloroformate

Übersicht

Beschreibung

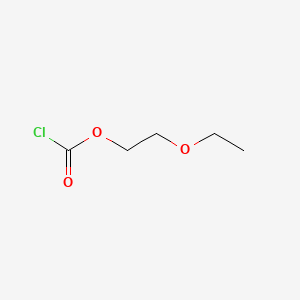

2-Ethoxyethyl chloroformate is an organic compound with the chemical formula C5H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is commonly used in organic synthesis, particularly in esterification, condensation, and dehydration reactions. It also serves as an introducing agent for protecting groups in the synthesis of drugs, pesticides, and spices .

Wissenschaftliche Forschungsanwendungen

2-Ethoxyethyl chloroformate has a wide range of applications in scientific research:

Polymerization Initiator: It is used in the polymerization of various substances, such as 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of star polymers.

Synthesis of Antimicrobial Compounds: It is used as a reagent in synthesizing compounds with potential antimicrobial properties.

Oxidation Reactions: It plays a role in complex oxidation processes, such as the oxidation of α-tocopherol.

Biologically Active Polymers: It is used to create insoluble antigen and antibody derivatives for specific immunoadsorbent properties.

Chemical Intermediate: It serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate, a highly active polymerization initiator.

Wirkmechanismus

Target of Action

2-Ethoxyethyl chloroformate is primarily used as an initiator in the synthesis of polymers . Its primary targets are the monomers that are to be polymerized. It interacts with these monomers, facilitating their combination into long chains or networks, thus forming polymers .

Mode of Action

The compound acts by converting to the corresponding alcohol and acid chloride . This conversion simplifies the polymerization process, allowing the monomers to link together more easily and form polymers .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization process, which involves a series of reactions leading to the formation of polymers .

Result of Action

The primary result of the action of this compound is the formation of polymers . These polymers can have a wide range of properties and uses, depending on the specific monomers used and the conditions under which the polymerization process is carried out .

Safety and Hazards

Zukünftige Richtungen

2-Ethoxyethyl chloroformate is used as an initiator in the synthesis of polymers . It simplifies the polymerization process by converting to the corresponding alcohol and acid chloride . Its future directions may involve further exploration of its use in polymer synthesis and other chemical reactions.

Biochemische Analyse

Biochemical Properties

2-Ethoxyethyl chloroformate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It reacts with amino groups in proteins and peptides to form carbamate derivatives, which can alter the function and activity of these biomolecules. This compound interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor by carbamylating the serine residue in the active site. This interaction prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through carbamylation. This modification can lead to changes in gene expression and cellular metabolism. For instance, the carbamylation of transcription factors can alter their ability to bind DNA, thereby affecting the transcription of target genes. Additionally, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with amino groups in proteins, leading to the formation of stable carbamate derivatives. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, the inhibition of acetylcholinesterase by this compound involves the carbamylation of the serine residue in the enzyme’s active site, preventing the hydrolysis of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. In vitro studies have shown that the stability of this compound can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that high doses of this compound can lead to symptoms such as convulsions, respiratory distress, and liver damage. The threshold for these toxic effects depends on factors such as the route of administration and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the detoxification of xenobiotics. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the ethoxyethyl group to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The metabolism of this compound can also affect metabolic flux and the levels of metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature and can be transported by binding to carrier proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles. Its distribution within tissues can be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. For example, it can target the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function within the cell .

Vorbereitungsmethoden

2-Ethoxyethyl chloroformate is typically synthesized through the etherification reaction of 2-chlorocarbonyl chloride with ethylene glycol. This reaction is generally carried out at low temperatures and requires the use of a base as a catalyst . The industrial production method involves similar reaction conditions, ensuring the efficient and large-scale production of the compound.

Analyse Chemischer Reaktionen

2-Ethoxyethyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

Esterification Reactions: It is commonly used to introduce ester groups into organic molecules.

Condensation Reactions: It can participate in reactions that form larger molecules by eliminating small molecules like water.

Dehydration Reactions: It can facilitate the removal of water from organic compounds.

Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and other organic derivatives .

Vergleich Mit ähnlichen Verbindungen

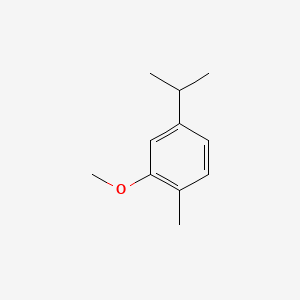

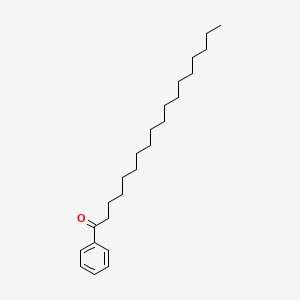

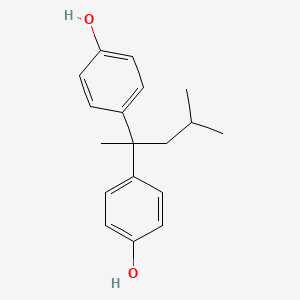

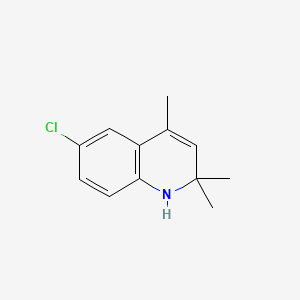

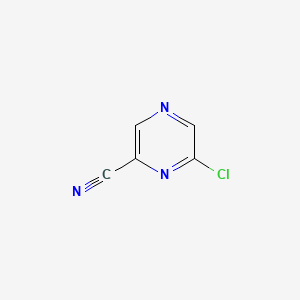

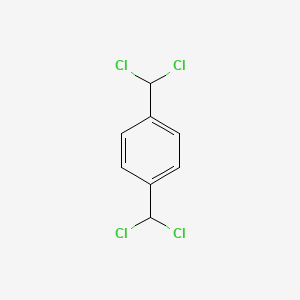

2-Ethoxyethyl chloroformate can be compared with other chloroformates such as:

- Methyl Chloroformate

- Ethyl Chloroformate

- Propyl Chloroformate

- Butyl Chloroformate

- Benzyl Chloroformate

- Phenyl Chloroformate

These compounds share similar reactivity patterns but differ in their alkyl or aryl substituents, which influence their thermal stability and solubility. For instance, aryl chloroformates like benzyl chloroformate and phenyl chloroformate are more thermally stable compared to primary alkyl chloroformates . The unique structure of this compound, with its ethoxyethyl group, provides specific reactivity and solubility characteristics that make it suitable for particular applications in organic synthesis.

Eigenschaften

IUPAC Name |

2-ethoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGFNOISJEFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211887 | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-64-8 | |

| Record name | 2-Ethoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

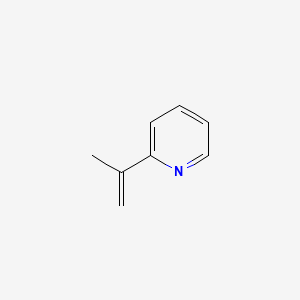

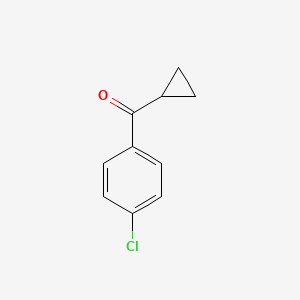

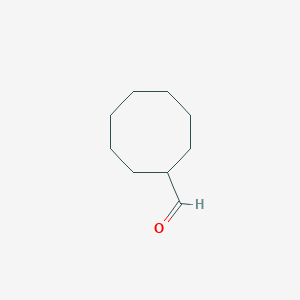

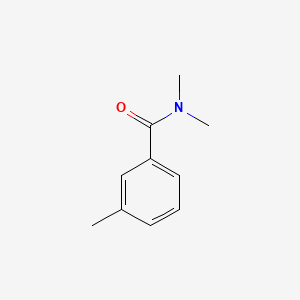

Synthesis routes and methods I

Procedure details

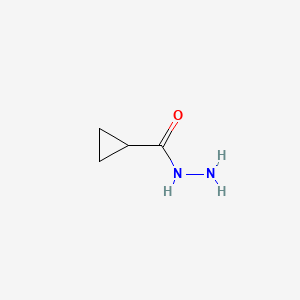

Synthesis routes and methods II

Procedure details

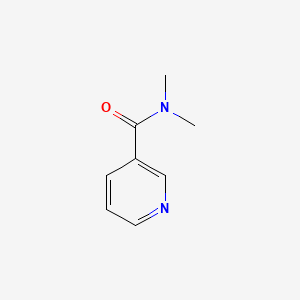

Synthesis routes and methods III

Procedure details

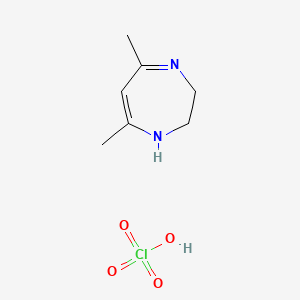

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical reaction that 2-Ethoxyethyl Chloroformate undergoes according to the research?

A1: The research abstract states that this compound undergoes a rearrangement reaction, similar to ω-alkoxyalkyl-carbamoyl chlorides. [] This rearrangement results in the formation of 2-chloroethyl ethyl carbonate. [] This specific reaction suggests a potential pathway for the synthesis of carbonates from chloroformate derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.